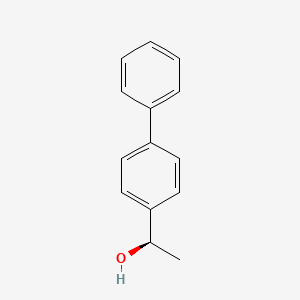
(1R)-1-(4-phenylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-phenylphenyl)ethanol is a chiral compound that has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is also known as α-phenylethyl alcohol or α-PEA and is a colorless liquid with a floral odor.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production
(1R)-1-(4-phenylphenyl)ethanol is used as a pharmaceutical intermediate, especially in the synthesis of chemokine CCR5 antagonists. An efficient bioprocess for its asymmetric reduction has been developed using recombinant Escherichia coli cells. The process, enhanced by a polar organic solvent-aqueous system, notably improves yield and enantioselectivity, demonstrating the potential of biological methods in producing this compound (Chen, Xia, Liu, & Wang, 2019).
Optimization of Biocatalytic Conditions
The synthesis of enantiomerically pure forms of similar compounds has been optimized using Lactobacillus senmaizuke. The Box–Behnken experimental design-based model was employed to optimize parameters like pH, incubation period, and temperature, which are crucial for catalytic bioreduction reactions. This method is particularly significant for the production of compounds used in antihistamines, showcasing the importance of optimizing biocatalytic processes (Kavi, Özdemir, Dertli, & Şahin, 2021).
Enantioselective Hydrolysis
The compound has been involved in the synthesis of key intermediates like Steganacin and Salmeterol. The enantioselective hydrolysis of related compounds, using enzymes such as Bacillus amyloliquefaciens esterase, has been optimized by modifying reaction conditions like temperature and additives. This approach offers an effective process for bioproduction with high enantioselectivity (Liu, Zheng, Imanaka, & Xu, 2014).
Multienzymatic Preparation
Two oxidoreductases from Escherichia coli JM109 and Lactobacillus brevis were used to synthesize enantiomerically pure diols, demonstrating the feasibility of using enzymatic methods for complex syntheses. This process is notable for its nearly quantitative yield and high enantiomeric purity, suggesting the versatility and efficiency of multienzymatic systems in synthetic chemistry (Gennaro, Bernasconi, Orsini, Corretto, & Sello, 2010).
Kinetic Resolution and Selectivity
The compound's derivatives have been used to study the mechanism of esterification and kinetic resolution, providing insights into enantioselectivity and selectivity in chemical reactions. Such studies are crucial for understanding and improving the efficiency of synthetic processes in pharmaceutical applications (Larionov, Mahesh, Spivey, Wei, & Zipse, 2012).
Bioreduction in Pharmaceutical Intermediates
The compound and its variants are key intermediates in synthesizing various pharmaceuticals. Genome mining has led to the discovery of enzymes with high stereoselectivity, beneficial for producing chiral alcohols used as building blocks in pharmaceuticals. Optimizing reaction conditions like temperature and pH has been crucial in enhancing enzyme activity and selectivity (Yu, Li, Lu, & Zheng, 2018).
Eigenschaften
IUPAC Name |
(1R)-1-(4-phenylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISDOCZKZYADO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
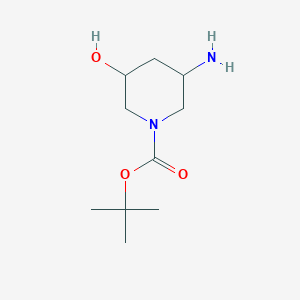
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)
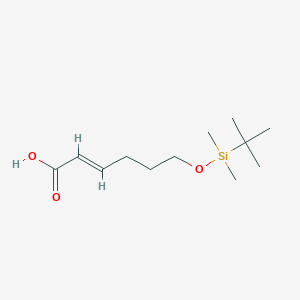

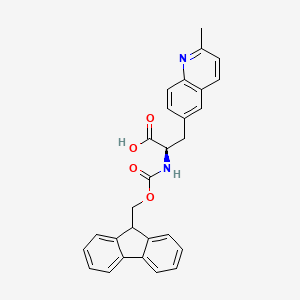
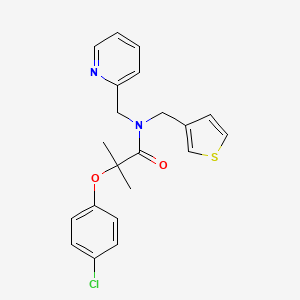
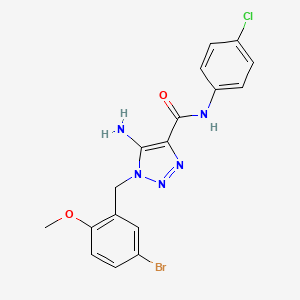
![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)
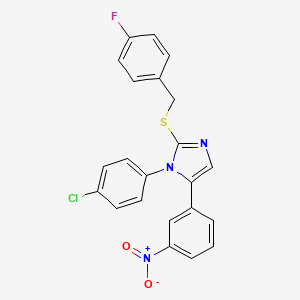



![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)
